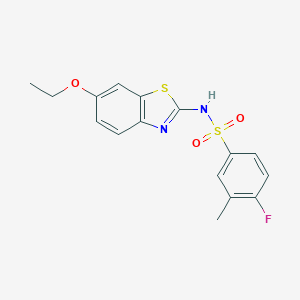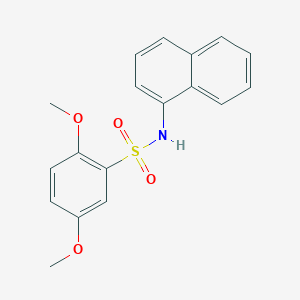![molecular formula C23H21NO5S B280952 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide, also known as AMF-26, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins and are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis. In addition, this compound has been shown to regulate the expression of various genes involved in oxidative stress, inflammation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility. It can be easily synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. However, there are some limitations to using this compound in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its pharmacokinetics and toxicology in animal models and humans. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method to reduce its cost and increase its availability.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for the study of this compound, and further studies are needed to fully understand its potential applications and optimize its synthesis method.
Métodos De Síntesis
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide has been synthesized using various methods, including the reaction of 3-acetyl-2-methylnaphtho[1,2-b]furan-5-carboxylic acid with 4-ethoxybenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 3-acetyl-2-methylnaphtho[1,2-b]furan-5-carboxylic acid with 4-ethoxybenzenesulfonyl isocyanate in the presence of triethylamine. These methods have been optimized to achieve high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
Fórmula molecular |
C23H21NO5S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C23H21NO5S/c1-4-28-16-9-11-17(12-10-16)30(26,27)24-21-13-20-22(14(2)25)15(3)29-23(20)19-8-6-5-7-18(19)21/h5-13,24H,4H2,1-3H3 |
Clave InChI |
JCKLKAUKMOHAPS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)




![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)



![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
